molecular formula C9H10BrClO B13339280 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene

Cat. No.: B13339280
M. Wt: 249.53 g/mol
InChI Key: JXUSFJUIHDHXSF-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a methoxy group, and a chlorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can participate in electrophilic substitution reactions, while the methoxy group can undergo nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-1-methoxyethyl)-2-chlorobenzene is unique due to the combination of bromine, methoxy, and chlorine substituents on the benzene ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-(2-bromo-1-methoxyethyl)-2-chlorobenzene

InChI

InChI=1S/C9H10BrClO/c1-12-9(6-10)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3

InChI Key

JXUSFJUIHDHXSF-UHFFFAOYSA-N

Canonical SMILES

COC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

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